N-(4-chlorophenyl)-2,6-difluorobenzamide

Catalog No.
S778711
CAS No.
122987-01-3
M.F
C13H8ClF2NO
M. Wt
267.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-chlorophenyl)-2,6-difluorobenzamide

CAS Number

122987-01-3

Product Name

N-(4-chlorophenyl)-2,6-difluorobenzamide

IUPAC Name

N-(4-chlorophenyl)-2,6-difluorobenzamide

Molecular Formula

C13H8ClF2NO

Molecular Weight

267.66 g/mol

InChI

InChI=1S/C13H8ClF2NO/c14-8-4-6-9(7-5-8)17-13(18)12-10(15)2-1-3-11(12)16/h1-7H,(H,17,18)

InChI Key

BBRYXEGYUUQZIT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)Cl)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)Cl)F

Synthesis:

N-(4-chlorophenyl)-2,6-difluorobenzamide can be synthesized through various methods, including the reaction of 2,6-difluorobenzoyl chloride with 4-chloroaniline in the presence of a base like pyridine [].

Potential Applications:

Research suggests that N-(4-chlorophenyl)-2,6-difluorobenzamide might hold potential applications in various scientific fields, including:

  • Antibacterial Activity: Studies have investigated the compound's potential as an antibacterial agent. One study reported moderate in vitro activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, further research is needed to determine its efficacy and safety in vivo.
  • Inhibition of Cell Division Protein FtsZ: Research suggests that N-(4-chlorophenyl)-2,6-difluorobenzamide might inhibit the essential bacterial cell division protein FtsZ. This protein plays a crucial role in bacterial cell division, and its inhibition could be a promising strategy for developing novel antibiotics []. However, more research is required to validate its potential and optimize its activity.
  • Other Potential Applications: Limited information suggests the compound might have other potential applications, including in the development of antifungal and anticancer agents. However, these applications require further investigation and validation through scientific research [, ].

N-(4-chlorophenyl)-2,6-difluorobenzamide, also known as diflubenzuron, is an organic compound with the molecular formula C13_{13}H8_{8}ClF2_2N O. It is recognized primarily for its role as an insect growth regulator, particularly effective against pests like the gypsy moth. The compound features a chlorinated phenyl group and two fluorine atoms attached to a benzamide structure, contributing to its biological activity and chemical stability .

, including:

  • Condensation Reaction: The synthesis of diflubenzuron involves the condensation of 2,6-difluorobenzonitrile with p-chlorophenyl isocyanate in the presence of concentrated sulfuric acid. This reaction yields the desired benzamide product .
  • Metabolism: In biological systems, diflubenzuron is metabolized into various derivatives, including 2,6-difluoro-3-hydroxydiflubenzuron and N-((4-chloro-2-hydroxyphenyl)aminocarbonyl)-2,6-difluorobenzamide, which retain insecticidal properties .

Diflubenzuron acts as an insect growth regulator by interfering with chitin synthesis in insects. This mechanism disrupts their growth and development processes, leading to mortality in larval stages. Its selective action makes it a valuable tool for pest control in agricultural settings without significantly affecting non-target species .

The synthesis of N-(4-chlorophenyl)-2,6-difluorobenzamide can be summarized in the following steps:

  • Preparation of 2,6-Difluorobenzonitrile: This compound is first synthesized through nitration and fluorination reactions.
  • Condensation Reaction: The prepared 2,6-difluorobenzonitrile is treated with p-chlorophenyl isocyanate in a selective solvent like tetrachloroethane at elevated temperatures (120°-170°C) to form diflubenzuron .
  • Crystallization: The product is then crystallized from the reaction mixture to obtain pure diflubenzuron .

Diflubenzuron is primarily used as an insecticide in agricultural practices. Its applications include:

  • Pest Control: Effective against various agricultural pests, particularly lepidopteran larvae.
  • Forestry: Utilized in managing pest populations that threaten forest ecosystems.
  • Public Health: Employed in vector control programs to manage insect populations that spread diseases .

Research indicates that diflubenzuron interacts with various biological systems. Its primary interaction is with the chitin synthesis pathway in insects, which leads to disrupted growth and eventual death. Studies also show that its metabolites retain some biological activity, indicating potential environmental persistence and effects on non-target organisms .

Several compounds share structural or functional similarities with N-(4-chlorophenyl)-2,6-difluorobenzamide. Below are some notable examples:

Compound NameStructure FeaturesUnique Aspects
BenzoylureaContains a benzoyl groupUsed primarily for its herbicidal properties
ChlorfluazuronContains a chlorinated phenyl groupMore effective against certain pests
LufenuronContains a similar benzamide structureBroader spectrum of activity against insects

Diflubenzuron is unique due to its specific mechanism of action targeting chitin synthesis and its efficacy against lepidopteran pests, making it particularly valuable in integrated pest management strategies .

XLogP3

3.7

Wikipedia

N-(4-chlorophenyl)-2,6-difluorobenzamide

Dates

Last modified: 08-15-2023

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